2-(3-Fluorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one
Description
Properties
IUPAC Name |
2-(3-fluorophenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O/c13-9-3-1-2-8(6-9)10-7-11-12(17)14-4-5-16(11)15-10/h1-3,6-7H,4-5H2,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIHDQXUZJDZKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C3=CC(=CC=C3)F)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Mediated Cycloannulation
A foundational approach involves [3 + 2]-cycloannulation using (E)-β-iodovinyl sulfones and 1-aminopyridinium iodide under basic conditions. This method constructs the pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold while introducing substituents at critical positions. For instance, the 3-fluorophenyl group is typically introduced via Suzuki-Miyaura coupling at the C2 position post-cyclization.
Reaction Conditions :
-
Base : Potassium carbonate (K₂CO₃)
-
Solvent : Dimethylformamide (DMF) at 80°C
Optimization Insights :
Post-Functionalization via Cross-Coupling
The fluorophenyl moiety is introduced via palladium-catalyzed cross-coupling. A representative protocol uses 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one and 3-fluorophenylboronic acid under Miyaura conditions:
Reagents :
Challenges :
-
Competing protodeboronation of the 3-fluorophenylboronic acid necessitates careful control of pH and temperature.
Industrial-Scale Production
Continuous Flow Synthesis
Industrial protocols prioritize efficiency and reproducibility. A continuous flow system using microreactors achieves high throughput for the dihydropyrazolo-pyrazinone core:
Parameters :
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Residence Time : 5 minutes
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Temperature : 120°C
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Catalyst : Immobilized Pd on carbon (0.1 wt%)
Table 1: Comparison of Batch vs. Flow Synthesis
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 12 h | 5 min |
| Yield | 68% | 89% |
| Catalyst Loading | 5 mol% | 0.1 wt% |
| Scalability | Limited | High |
Crystallization and Purification
Final purification employs anti-solvent crystallization using ethyl acetate/heptane (1:4). This step removes residual Pd catalysts and unreacted boronic acids, achieving >99% purity.
Stereochemical Considerations
Chiral Center at C7
The C7 position in 6,7-dihydropyrazolo-pyrazinones introduces a chiral center. Methyl substitution at this position (as in compound 10 ) significantly impacts efficacy:
Table 2: Impact of C7 Substituents on Bioactivity
| Compound | Substituent | mGlu5 PAM EC₅₀ (nM) | Efficacy (Glu Max %) |
|---|---|---|---|
| 9 | None | 12 | 93.0 |
| 10 | (R)-Me | 24 | 26.5 |
| 11 | (S)-Me | 18 | 81.2 |
Synthetic Strategy for Chirality :
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Chiral Auxiliary : Use of (R)- or (S)-propylene oxide during cyclization.
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Resolution : Enzymatic resolution with lipase B (Candida antarctica).
Emerging Methodologies
Photoredox Catalysis
Recent advances employ photoredox catalysis for C–H functionalization. Irradiation of the pyrazinone core with 3-fluorophenyl diazonium salts under blue light achieves direct arylation:
Conditions :
Limitations :
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Requires strict exclusion of oxygen.
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Limited functional group tolerance.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the fluorine atom.
Scientific Research Applications
2-(3-Fluorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The pyrazolo[1,5-a]pyrazin-4(5H)-one core is highly versatile, with substituents dictating pharmacological profiles. Key analogs include:
Pharmacokinetic and Physicochemical Properties
- Solubility and Stability :
Fluorine substitution generally enhances metabolic stability and membrane permeability. Compared to the 4-chlorophenyl analog (logP ~ 3.2), the 3-fluorophenyl derivative may have a lower logP, improving aqueous solubility . - Prodrug Feasibility: Cyclization reversibility under physiological pH is critical for prodrug activation. The 3-fluorophenyl group’s electronic effects might stabilize the cyclic form, reducing prodrug utility unless paired with activating substituents.
Structure-Activity Relationship (SAR) Insights
- Phenyl Ring Substitution :
- Core Modifications :
- 5-Substituents : Benzyl groups (as in 3o) enhance anticancer activity by promoting target engagement.
- 7-Substituents : Methylsulfonyl groups (as in 2) improve pharmacokinetics but may limit blood-brain barrier penetration .
Biological Activity
2-(3-Fluorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
- Molecular Formula : CHFNO
- Molecular Weight : 231.23 g/mol
- CAS Number : 1554286-01-9
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. The following table summarizes key findings regarding its activity against various cancer cell lines:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Induction of apoptosis |
| NCI-H460 | 12.50 | Cell cycle arrest |
| SF-268 | 42.30 | Inhibition of proliferation |
These results indicate that the compound exhibits significant cytotoxic effects against various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
The biological activity of this compound appears to be mediated through several mechanisms:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest at critical phases.
- Induction of Apoptosis : Evidence suggests that this compound can trigger apoptosis in cancer cells, which is a crucial mechanism for eliminating malignant cells.
- Impact on Signaling Pathways : It is hypothesized that the compound may interfere with specific signaling pathways involved in cell survival and proliferation, although further studies are needed to elucidate these pathways specifically.
Case Studies and Research Findings
Several studies have investigated the biological activity of related pyrazole derivatives, providing insights into their pharmacological profiles:
- A study by Wei et al. demonstrated that derivatives similar to this compound exhibited significant inhibition against A549 lung cancer cells with IC values around 26 µM .
- Another research highlighted that modifications in the pyrazole structure can enhance anticancer activity and improve pharmacokinetic properties, emphasizing the importance of structure-activity relationships in drug design .
Q & A
Q. What are the common synthetic routes for preparing 2-(3-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one?
A one-pot three-step protocol is widely employed, starting with pyrazole-3-carboxylic acids. The process involves:
- Amide formation with a suitable amine, followed by pyrazine ring closure via intramolecular cyclization.
- Hydrolysis of intermediate compounds (e.g., 7-hydroxy or 7-methoxy derivatives) and dehydration to yield the final product .
For example, reaction conditions may include sodium carbonate in 1,4-dioxane/water (1:1) at 25°C for 12 hours, followed by extraction with EtOAc and purification via column chromatography (0–100% EtOAc/hexanes) .
Q. How is the structural conformation of this compound characterized in crystallographic studies?
X-ray diffraction reveals key structural features:
- The dihydropyrazolo[1,5-a]pyrazin-4(5H)-one core adopts a twisted boat-like conformation in the solid state, with deviations of up to 0.68 Å from planarity in the six-membered ring.
- Substituents like the 3-fluorophenyl group exhibit dihedral angles of ~16°–85° relative to the pyrazole ring, influencing molecular packing via C–H⋯O and C–H⋯π interactions .
Q. What analytical techniques are employed to confirm the compound’s purity and reaction kinetics?
- High-performance liquid chromatography (HPLC) ensures >95% purity, with retention times monitored under gradient elution (e.g., acetonitrile/water) .
- Mass spectrometry (ESI-MS or HRMS) confirms molecular weight (e.g., [M+H]+ = 254.1042) and fragmentation patterns .
- NMR spectroscopy (1H/13C) validates regioselectivity and substituent orientation, particularly for fluorinated analogs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the negative allosteric modulation of mGluR2 receptors?
Key SAR insights include:
- Substituent positioning : Fluorine at the 3-position on the phenyl ring enhances mGluR2 NAM potency by 100-fold compared to non-fluorinated analogs, likely due to improved hydrophobic interactions .
- Core modifications : Introducing methyl or ethyl groups at position 7 improves metabolic stability without compromising receptor binding .
- Pharmacophore modeling identifies critical hydrogen bond acceptors (e.g., pyrazinone carbonyl) for allosteric site engagement .
Q. What methodological approaches are used to evaluate the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound in vivo?
- Rodent models : Dose-dependent receptor occupancy is measured via ex vivo autoradiography in brain tissues (e.g., rat hippocampus) after oral administration .
- PK parameters : Plasma half-life (t1/2), clearance (CL), and bioavailability (F%) are determined using LC-MS/MS, with optimal results for derivatives bearing tert-butyl groups (e.g., t1/2 = 4.2 hours in rats) .
- Behavioral assays : In vivo efficacy is validated in cognition models like the V-maze test, where 0.32 mg/kg doses reverse amphetamine-induced hyperlocomotion .
Q. What strategies address poor solubility in dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives during lead optimization?
- Polar substituents : Hydroxymethyl or methoxy groups at position 7 increase aqueous solubility (e.g., 1.2 mg/mL in PBS) while retaining target affinity .
- Salt formation : Conversion to hydrochloride or mesylate salts improves solubility by >10-fold in physiological buffers .
- Prodrug approaches : Esterification of the pyrazinone carbonyl (e.g., tert-butyl carbamate) enhances intestinal absorption, with in situ hydrolysis restoring active drug .
Q. Notes
- Avoid commercial sources (e.g., BenchChem, CymitQuimica) for synthesis or characterization data.
- For advanced SAR, prioritize peer-reviewed studies on receptor modulation and pharmacokinetics .
- Cross-validate analytical methods (HPLC, MS, NMR) to resolve structural ambiguities in fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
